LogP Differentiation vs. 5-Substituted Analogues
5-(Tert-butyl)isoxazole-3-carboxylic acid (LogP 1.90; XLogP3 2.0) exhibits a lipophilicity that is substantially higher than its 5-methyl (LogP 0.68) and 5-ethyl (LogP 1.14) counterparts, moderately higher than the 5-isopropyl analog (LogP 1.50), and moderately lower than the 5-phenyl analog (LogP 2.04–2.76) . This places the tert-butyl compound in a distinct 'Goldilocks' lipophilicity zone (~1.9–2.0) that bridges the gap between the low-LogP small alkyl series and the high-LogP 5-phenyl derivative.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.90 (Chemsrc); XLogP3 2.0 (PubChem); LogP 1.846 (Chembase) |
| Comparator Or Baseline | 5-Methyl: LogP 0.68; 5-Ethyl: LogP 0.94–1.21; 5-Isopropyl: LogP 1.50; 5-Phenyl: LogP 2.04–2.76 |
| Quantified Difference | ΔLogP vs. 5-methyl: +1.22; vs. 5-ethyl: +0.69–0.96; vs. 5-isopropyl: +0.40; vs. 5-phenyl: −0.14 to −0.86 |
| Conditions | Predicted LogP values from ACD/Labs, XLogP3, or ACD/LogP algorithms as reported by vendor and database entries |
Why This Matters
For procurement decisions in medicinal chemistry, the ~1.2 log unit lipophilicity increase over 5-methyl translates to approximately a 16-fold increase in predicted membrane partitioning, which can be critical for optimizing blood-brain barrier penetration or intracellular target engagement.
